

4-Bromo-3-methylpicolinic acid CAS number 1211526-84-9 characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-3-methylpicolinic acid

Cat. No.: B1399130

[Get Quote](#)

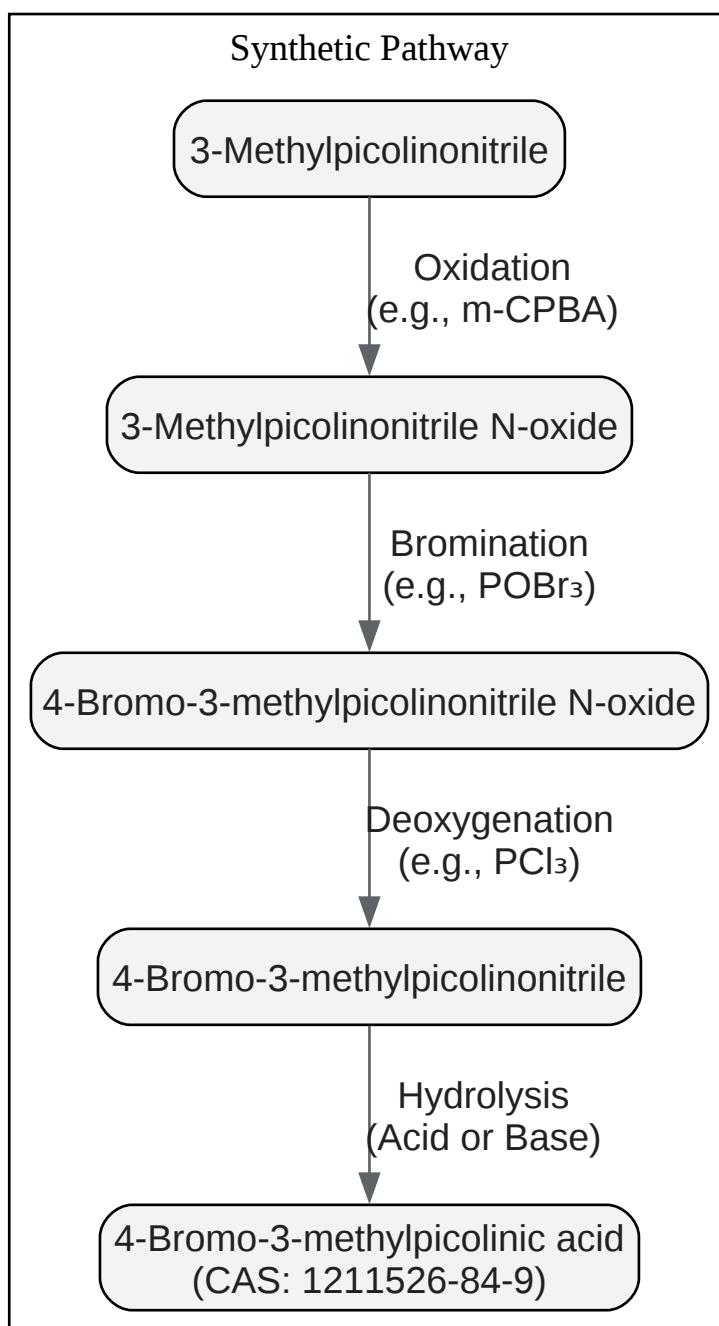
An In-depth Technical Guide to **4-Bromo-3-methylpicolinic Acid** (CAS: 1211526-84-9)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **4-Bromo-3-methylpicolinic acid**, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. As a functionalized heterocyclic building block, its strategic placement of bromo, methyl, and carboxylic acid groups offers a versatile scaffold for the development of novel chemical entities. This guide moves beyond a simple cataloging of properties to provide field-proven insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

4-Bromo-3-methylpicolinic acid, also known as 4-bromo-3-methyl-pyridine-2-carboxylic acid, is a solid compound at room temperature.^[1] Its structure is foundational to its chemical reactivity and utility. The pyridine ring provides a rigid, aromatic core, while the carboxylic acid group serves as a key handle for amide bond formation or as a bidentate ligand in coordination chemistry.^{[2][3]} The methyl group introduces steric and electronic effects, and the bromo substituent is a versatile functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.


The key physicochemical properties are summarized below. It is critical to note that while some data are derived from supplier technical sheets, others are computationally predicted and await experimental verification.

Property	Value	Source
CAS Number	1211526-84-9	[1]
Molecular Formula	C ₇ H ₆ BrNO ₂	[1]
Molecular Weight	216.03 g/mol	[1]
IUPAC Name	4-bromo-3-methylpyridine-2-carboxylic acid	
SMILES	O=C(O)C1=NC=CC(Br)=C1C	[1]
Purity	≥95-97% (Typical commercial grades)	[1] [4]
Physical Form	Solid	
Boiling Point	354.0 ± 42.0 °C (Predicted)	[5]
Topological Polar Surface Area (TPSA)	50.19 Å ²	[1]
logP	1.85 (Predicted)	[1]
Storage Conditions	2-8°C, Inert atmosphere	[5] [6]

Plausible Synthetic Pathway

Direct electrophilic bromination of the pyridine ring is notoriously challenging, often requiring harsh conditions and yielding the 3- or 5-substituted product.[\[7\]](#) Therefore, a more strategic, multi-step synthesis is typically required to achieve the 4-bromo substitution pattern seen in this molecule. A plausible and logical route involves the synthesis of the pyridine N-oxide, which activates the 4-position for nucleophilic or directed electrophilic attack.

The diagram below outlines a conceptual workflow for the synthesis of **4-Bromo-3-methylpicolinic acid**.

[Click to download full resolution via product page](#)

Caption: Conceptual synthetic route for **4-Bromo-3-methylpicolinic acid**.

Step-by-Step Synthetic Protocol (Conceptual)

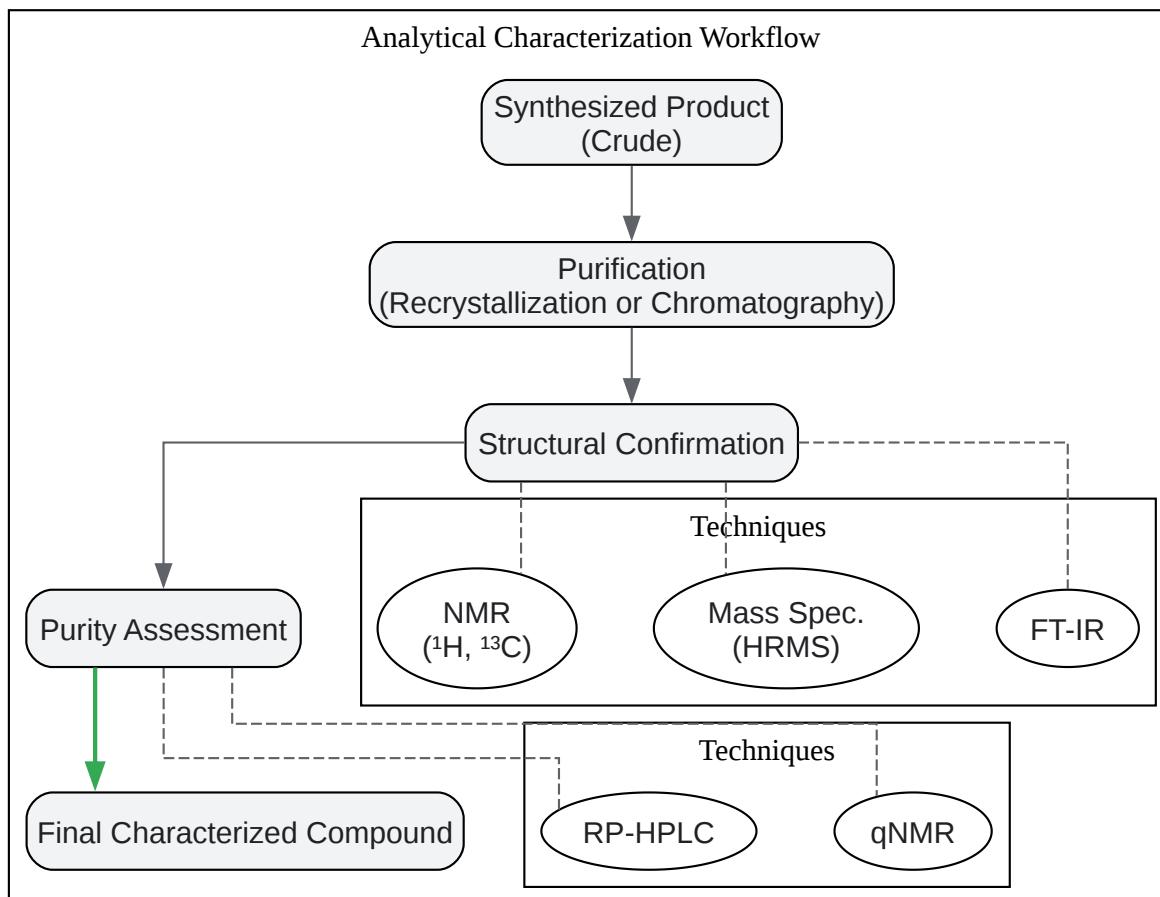
This protocol is a representative example based on established pyridine chemistry.[\[7\]](#)

Optimization would be required for yield and purity.

- N-Oxide Formation:

- Dissolve 3-methylpicolinonitrile (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.
- Cool the solution to 0°C in an ice bath.
- Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise, maintaining the temperature below 5°C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
- Upon completion, quench the reaction with a saturated sodium thiosulfate solution, wash with sodium bicarbonate solution, and extract the product. Purify via column chromatography to yield 3-methylpicolinonitrile N-oxide.
- Rationale: The N-oxide formation is a critical activation step. It withdraws electron density from the ring, making the 2- and 4-positions susceptible to attack.

- Bromination:


- Heat the N-oxide (1.0 eq) with phosphorus oxybromide (POBr₃, ~2-3 eq) at 100-120°C for several hours.
- Monitor the reaction by TLC.
- Once complete, cool the reaction mixture and carefully pour it onto crushed ice.
- Neutralize with a base (e.g., NaOH or Na₂CO₃) and extract the product with an organic solvent.
- Purify by column chromatography to obtain 4-bromo-3-methylpicolinonitrile N-oxide.
- Rationale: This is a variation of the Ochiai reaction for pyridine halogenation, which effectively installs a bromine atom at the 4-position.^[7]

- Deoxygenation:

- Dissolve the brominated N-oxide (1.0 eq) in a solvent like chloroform.
- Add phosphorus trichloride (PCl_3 , ~1.2 eq) dropwise at 0°C.
- Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
- Cool, quench with water, neutralize, and extract the product. Purify to yield 4-bromo-3-methylpicolinonitrile.
- Rationale: The N-oxide group must be removed to yield the final pyridine core. PCl_3 is a standard reagent for this transformation.
- Nitrile Hydrolysis:
 - Heat the purified 4-bromo-3-methylpicolinonitrile with a strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH) under reflux for several hours.
 - Monitor the conversion of the nitrile to the carboxylic acid.
 - After cooling, adjust the pH to the isoelectric point (~pH 3-4) to precipitate the product.
 - Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, **4-Bromo-3-methylpicolinic acid**.
 - Rationale: Acidic or basic hydrolysis is a standard method for converting nitriles to carboxylic acids.

Comprehensive Characterization Workflow

A self-validating characterization process is essential to confirm the identity, structure, and purity of the synthesized compound. Each technique provides orthogonal data that, when combined, offers a complete and trustworthy profile of the molecule.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the characterization of **4-Bromo-3-methylpicolinic acid**.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. Both ^1H and ^{13}C NMR are required.

- ^1H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

- Predicted Spectrum (in CDCl_3 or DMSO-d_6):
 - Carboxylic Acid Proton (-COOH): A very broad singlet, typically >10 ppm. Its presence is a key indicator of the final product.
 - Pyridine Protons (Ar-H): Two doublets are expected in the aromatic region (7.5-8.5 ppm). The proton at the 6-position will be a doublet, coupled to the proton at the 5-position. The proton at the 5-position will also be a doublet, coupled to the 6-H. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen and bromine atoms.
 - Methyl Protons (- CH_3): A sharp singlet, typically around 2.3-2.6 ppm.
- ^{13}C NMR (Carbon NMR): This provides information on the number of different types of carbon atoms in the molecule.
- Predicted Spectrum: Seven distinct carbon signals are expected.
 - Carbonyl Carbon (-COOH): ~ 165 -175 ppm.
 - Pyridine Carbons (Ar-C): Five signals in the aromatic region (~ 120 -160 ppm). The carbon bearing the bromine (C4) will be shifted, and its signal may be less intense.
 - Methyl Carbon (- CH_3): ~ 15 -25 ppm.

Experimental Protocol: NMR Sample Preparation

- Weigh approximately 5-10 mg of the dry, purified compound.
- Transfer the solid into a clean, dry NMR tube.
- Add ~ 0.6 -0.7 mL of a deuterated solvent (e.g., DMSO-d_6 , which is excellent for carboxylic acids, or CDCl_3).
- Cap the tube and vortex or sonicate gently until the sample is fully dissolved.
- Place the tube in the NMR spectrometer and acquire the spectra.

B. Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.

- Expected Result (ESI+ or ESI-):
 - In positive ion mode (ESI+), the protonated molecule $[M+H]^+$ should be observed at m/z 215.96 and 217.96.
 - In negative ion mode (ESI-), the deprotonated molecule $[M-H]^-$ should be observed at m/z 213.95 and 215.95.
 - Causality: The most critical diagnostic feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), in a nearly 1:1 ratio. Therefore, any bromine-containing ion will appear as a pair of peaks (an "isotopic doublet") separated by 2 Da, with nearly equal intensity. This is a definitive confirmation of the presence of one bromine atom.

Experimental Protocol: LC-MS Sample Preparation

- Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
- Perform a serial dilution to a final concentration of ~1-10 $\mu\text{g/mL}$ in the mobile phase.
- Filter the sample through a 0.22 μm syringe filter to remove any particulates.
- Inject the sample into the LC-MS system.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

- Expected Characteristic Absorption Bands:

- O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, indicative of hydrogen bonding.
- C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.
- C=C and C=N Stretches (Pyridine Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.
- C-Br Stretch: A band in the fingerprint region, typically ~500-650 cm⁻¹.

Experimental Protocol: ATR-FTIR Analysis

- Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol and taking a background spectrum.
- Place a small amount of the solid powder directly onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the spectrum. The resulting data is a direct measurement of the sample without any preparation.[8]

D. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a chemical compound. A reverse-phase method is most suitable for this molecule.

- Methodology Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. **4-Bromo-3-methylpicolinic acid** is a polar molecule but has sufficient nonpolar character to be retained on a C18 column. The use of an acidic mobile phase modifier (like formic or phosphoric acid) is critical to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined peak shape.[9]

Experimental Protocol: Purity Assessment by RP-HPLC

- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detector: UV-Vis at 254 nm.
- Sample Preparation: Prepare a sample at ~0.5 mg/mL in a 50:50 mixture of water and acetonitrile.
- Analysis: Inject the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards.

- Hazard Identification: The compound is classified as an irritant.[\[10\]](#)
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[\[10\]](#) Avoid breathing dust.
- Storage: Store in a tightly sealed container in a cool, dry place.[\[4\]](#) Several suppliers recommend storage at 2-8°C under an inert atmosphere to ensure long-term stability.[\[6\]](#)

Applications and Future Directions

Picolinic acid and its derivatives are widely recognized for their ability to act as chelating ligands for a variety of metal ions.[\[2\]](#)[\[11\]](#) This property makes **4-Bromo-3-methylpicolinic acid**

a promising candidate for:

- Coordination Chemistry: Serving as a ligand for creating metal-organic frameworks (MOFs) or discrete metal complexes with potential applications in catalysis or materials science.[12]
- Pharmaceutical Intermediates: The bromo-substituent is a key functional group for use in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, alkyl, or alkyne groups, making it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[13][14]
- Radiopharmaceutical Development: The chelating nature of the picolinic acid core is exploited in the design of ligands for radioisotopes used in medical imaging and therapy.[2]

Future research will likely focus on leveraging the unique substitution pattern of this molecule to synthesize novel compounds and materials, exploring its utility in creating targeted therapeutics, and investigating the properties of its metal complexes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1211526-84-9 4-Bromo-3-methylpicolinic acid AKSci 3708AA [aksci.com]
- 5. 4-Bromo-3-methylpicolinic acid,1211526-84-9-Amadis Chemical [amadischem.com]
- 6. 1211526-84-9|4-Bromo-3-methylpicolinic acid|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]

- 9. 4-Bromo-3-methylbenzoic acid | SIELC Technologies [sielc.com]
- 10. aksci.com [aksci.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [4-Bromo-3-methylpicolinic acid CAS number 1211526-84-9 characterization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1399130#4-bromo-3-methylpicolinic-acid-cas-number-1211526-84-9-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com